{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353947-66-6) is a piperidine-derived organic compound featuring a cyclopropyl-methyl-amino substituent at the 2-position of the piperidine ring, with an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13(10-5-6-10)8-11-4-2-3-7-14(11)9-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIIFSDJBAAZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis
Cyclization reactions serve as a cornerstone for constructing the piperidine backbone while introducing the cyclopropyl-methyl-amino substituent. A notable approach involves the use of methanesulfonyl chloride and p-toluenesulfonic acid to facilitate intramolecular ring closure. For instance, a modified protocol derived from montelukast synthesis (EP2260025A2) demonstrates the formation of analogous structures through azeotropic distillation in toluene, followed by sequential washing with sodium bicarbonate and L-tartaric acid solutions. The final product is isolated via vacuum concentration and crystallization, yielding a chemically pure compound (96.8% HPLC purity).
Key steps include:
-
Reflux Conditions : Prolonged heating (15 hours) under azeotropic distillation ensures complete cyclization.
-
Acid-Base Workup : Neutralization with sodium bicarbonate removes unreacted acidic byproducts, while L-tartaric acid selectively complexes residual metal catalysts.
-
Crystallization : Toluene and ether are employed to precipitate the product, minimizing oligomer formation.
Condensation with Ethyl Isocyanatoacetate
Ethyl isocyanatoacetate serves as a versatile reagent for introducing the acetic acid moiety. A method adapted from RSC advances involves reacting a pre-formed piperidine-cyclopropylmethylamine intermediate with ethyl isocyanatoacetate in dichloromethane (DCM). The reaction proceeds via nucleophilic addition-elimination, with the isocyanate group attacking the secondary amine to form a urea linkage. Subsequent hydrolysis under acidic conditions yields the target carboxylic acid.
Optimization Insights :
-
Solvent Choice : DCM provides optimal solubility for both reactants, preventing side reactions.
-
Temperature Control : Maintaining temperatures below 25°C avoids premature hydrolysis of the ethyl ester.
-
Yield : This method achieves an 81% yield with minimal byproducts, as confirmed by LC-MS (m/z 358 [M-Na]+).
Advanced Purification Techniques
Recrystallization and Solvent Partitioning
Post-synthesis purification is critical for removing impurities such as unreacted starting materials and cyclization byproducts. A patent-pending method (WO2017158615A1) outlines a protocol using methanol and ammonia to solubilize the crude product, followed by acidification with acetic acid to induce crystallization. This step reduces olefin acid impurities to <0.02% and enhances HPLC purity to 99.6%.
Procedure :
-
Dissolution : Crude product is dissolved in methanol with ammonia to deprotonate acidic groups.
-
Acidification : Gradual addition of acetic acid lowers the pH, triggering crystallization.
-
Filtration : The crystalline product is isolated via vacuum filtration and washed with ether to remove residual solvents.
Chromatographic Methods
Silica gel chromatography effectively separates stereoisomers and regioisomers. For example, a chloroform-methanol gradient (2:1) elutes the target compound while retaining polar impurities. Fractions are analyzed by TLC and HPLC to ensure homogeneity.
Comparative Analysis of Synthetic Methods
The table below evaluates four primary synthesis routes based on yield, purity, and complexity:
Key Observations :
-
Cyclization methods offer superior purity but require multi-step workups.
-
Condensation routes are more efficient but necessitate stringent temperature control.
Structural Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Research
One of the primary applications of {2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is in pharmacological research. The compound has been explored for its potential as a tankyrase inhibitor , which plays a role in cancer treatment by inhibiting pathways that lead to tumor growth .
Case Study: Tankyrase Inhibition
In a study documented in patent US9181266B2, the compound was tested alongside other piperidine derivatives to evaluate its effectiveness in inhibiting tankyrase enzymes, which are implicated in various cancers. Results indicated promising inhibitory activity, suggesting further investigation into its therapeutic potential .
Neuropharmacology
The compound's structural similarity to known psychoactive substances positions it as a candidate for neuropharmacological studies. Research has indicated that derivatives of piperidine can exhibit significant effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of novel compounds.
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the use of this compound as a precursor in synthesizing other piperidine-based drugs, highlighting its versatility in drug development . This aspect is crucial for pharmaceutical companies looking to innovate new therapeutic agents.
Mechanism of Action
The mechanism of action of {2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Piperidine-Acetic Acid Backbone
Several compounds share the piperidine-acetic acid core but differ in substituents, leading to variations in bioactivity and applications:
Key Observations :
- The target compound and its analogs (e.g., CAS 1353955-43-7) share cyclopropyl-amino groups, which may enhance lipophilicity and membrane permeability compared to unsubstituted derivatives like CAS 3235-67-4 .
Pharmacologically Active Analogs
Antiallergic and Spasmolytic Agents
- 2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid (EP0048705): This compound exhibits antiallergic, spasmolytic, and broncholytic activities. Its diphenylmethylene group enhances aromatic interactions with histamine receptors, contrasting with the target compound’s cyclopropyl group, which may favor steric selectivity .
- Fexofenadine intermediates (e.g., FEXO-9, FEXO-10): These feature bulky aromatic substituents (e.g., diphenylmethyl) linked to the piperidine-acetic acid backbone, highlighting the role of steric bulk in antihistamine activity—a property absent in the target compound .
Antibacterial and Enzyme-Targeting Derivatives
- 5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives : These incorporate heterocyclic moieties (oxadiazole) and demonstrate antibacterial activity, suggesting that functionalization of the piperidine ring (e.g., tosyl groups) can enhance antimicrobial potency .
- Neurotensin Receptor Agonists (e.g., Example 180 in EP3178833A1): These include quinazoline and fluorocyclopropyl groups, indicating that complex aromatic systems are critical for receptor binding—contrasting with the simpler cyclopropyl group in the target compound .
Biological Activity
{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known by its CAS number 1353947-66-6, is a compound of interest in pharmacological and biochemical research. Its unique structure, characterized by a piperidine ring and cyclopropyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226 g/mol
- Boiling Point : Approximately 357.0 ± 17.0 °C at 760 mmHg
- Flash Point : 169.7 ± 20.9 °C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds with similar structures often exhibit modulation of serotonin and dopamine receptors, which are critical in the treatment of various neuropsychiatric disorders.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound can influence serotonin and dopamine pathways, potentially aiding in mood regulation and anxiety reduction.
- Analgesic Effects : Similar piperidine derivatives have shown promise as analgesics, indicating potential pain-relieving properties for this compound.
- Anti-inflammatory Properties : Some studies have linked related compounds to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
- Study on Neurotransmitter Interaction :
- Pain Relief Efficacy :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards to mitigate matrix effects. Solid-phase extraction (SPE) using C18 cartridges improves recovery. Limit of quantification (LOQ) below 1 ng/mL is achievable for plasma/brain homogenates, as demonstrated in opioid agonist studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
